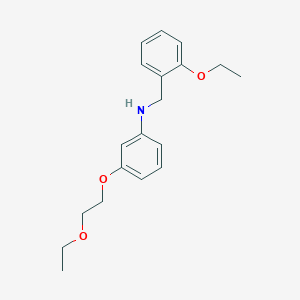
2-(3,4-Dimethylphenoxy)benzaldehyde
描述
2-(3,4-Dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H14O2. It has a molecular weight of 226.27 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 . The structure of this compound includes an aromatic ring with two methyl groups at the 3rd and 4th positions, and a phenoxy group at the 2nd position of the benzaldehyde .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 335.4±30.0 °C at 760 mmHg . The compound is solid in physical form .科学研究应用
2-(3,4-DMPB) is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of dyes, pigments, and other materials. It is also used as a reagent in the synthesis of various polymers, and it is used in the synthesis of various metal complexes.
作用机制
2-(3,4-DMPB) is an intermediate in the synthesis of a variety of organic compounds. It is an electrophilic reagent, which means it reacts with nucleophiles (electron-rich molecules) to form a new bond. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
2-(3,4-DMPB) is not known to have any significant biochemical or physiological effects. It is not known to have any toxicity or other adverse effects when used in laboratory experiments or scientific research applications.
实验室实验的优点和局限性
2-(3,4-DMPB) is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also relatively easy to use, as it is soluble in a variety of solvents, including water, ethanol, and chloroform. However, it is not suitable for use in reactions that require high temperatures or pressures.
未来方向
In the future, 2-(3,4-DMPB) may be used in the synthesis of a wider variety of organic compounds, including pharmaceuticals and agrochemicals. It may also be used in the synthesis of materials for use in medical devices and other applications. Additionally, it may be used in the synthesis of polymers and metal complexes. Finally, it may be used in the synthesis of dyes, pigments, and other materials.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAKEASTIOXVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)



amine](/img/structure/B1385689.png)


![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)
![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine](/img/structure/B1385694.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)